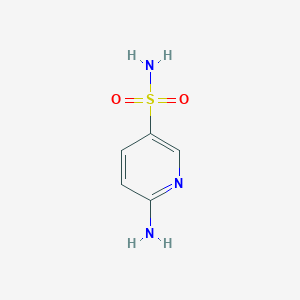

6-氨基吡啶-3-磺酰胺

描述

6-Aminopyridine-3-sulfonamide is a chemical compound with the empirical formula C5H7N3O2S and a molecular weight of 173.19 . It is a solid in its physical form .

Synthesis Analysis

Aminopyridines, including 6-Aminopyridine-3-sulfonamide, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of aminopyridine derivatives has attracted many researchers .Molecular Structure Analysis

The molecular structure of 6-Aminopyridine-3-sulfonamide consists of a pyridine ring with an amino group at the 6th position and a sulfonamide group at the 3rd position .Physical and Chemical Properties Analysis

6-Aminopyridine-3-sulfonamide is a solid compound with a molecular weight of 173.19 . Its empirical formula is C5H7N3O2S .科学研究应用

合成和与金属离子的络合

6-氨基吡啶-3-磺酰胺及类似的磺酰化化合物在制药领域中具有重要意义,特别是作为抗生素。该领域的研究包括这些化合物的合成以及它们与镍(II)和铁(II)等金属离子的络合。这种络合可能会增强这些化合物的生物学和催化潜力,使它们在制药和化工行业中更加有效(Orie et al., 2021)。

杂环化合物的开发

氨基吡啶,包括6-氨基吡啶-3-磺酰胺,与其他化学物质的反应性导致杂环化合物的形成。这些化合物被合成用于药物开发和其他化工行业的潜在应用。合成过程通常涉及化合物的形成,如N-(咪唑[1,2-a]吡啶-3-基)磺酰胺,这些化合物在制药研究中有应用(Rozentsveig等,2013)。

抗生素解毒研究

在对致癌芳胺的解毒机制进行研究中,类似6-氨基吡啶-3-磺酰胺的化合物发挥着关键作用。它们参与与其他分子的加合物的形成,这对于理解生物体内有毒化合物的解毒途径可能具有重要意义(Umemoto et al., 1988)。

农业:除草剂的合成

氨基吡啶,包括6-氨基吡啶-3-磺酰胺,用于合成各种农业化学品,如除草剂。它们的反应性和形成稳定化合物的能力对于开发有效的除草产品至关重要(Shi Gui-zhe, 2015)。

药物发现:磺酰胺和环状N-磺酰基亚胺

在药物发现中,环状磺酰胺(磺酰胺)的合成尤为重要。6-氨基吡啶-3-磺酰胺衍生物用于这些合成,可以导致具有独特性质的新药物。这些化合物已被发现在各种治疗领域中具有有效性(Zhong et al., 2019)。

生物医学研究:磺胺类抗生素的抗体

在生物医学研究中,针对磺胺类抗生素的抗体被开发用于敏感检测方法,如酶联免疫吸附试验(ELISA)。这些抗体可以检测一系列磺胺类同系物,这是确保这些抗生素的安全性和有效性的关键步骤(Adrián等,2009)。

分子结构和氢键研究

对磺胺类化合物的分子结构和氢键研究,包括6-氨基吡啶-3-磺酰胺衍生物,可以揭示其化学行为。这类研究对于理解这些化合物与其他分子的相互作用至关重要,这对于药物设计和开发是必不可少的(Hulita et al., 2005)。

磺胺酰胺抑制剂的专利审查

关于磺胺酰胺抑制剂的专利审查,其中包括6-氨基吡啶-3-磺酰胺衍生物,提供了有关该领域最新发展的宝贵信息。这些审查涵盖了从抗菌疗法到癌症治疗等一系列应用(Gulcin & Taslimi, 2018)。

制药化合物的多形性

在制药化合物中研究多态性,包括6-氨基吡啶-3-磺酰胺衍生物,对于理解它们的物理性质和稳定性至关重要。这种知识对于开发有效和稳定的制药配方(Bar & Bernstein, 1985)至关重要。

作用机制

Target of Action

The primary target of 6-Aminopyridine-3-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

6-Aminopyridine-3-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibition of this reaction by 6-Aminopyridine-3-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 6-Aminopyridine-3-sulfonamide affects the folate synthesis pathway . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the bacteria cannot replicate, leading to their eventual death .

Pharmacokinetics

Sulfonamides, in general, are known to be well-absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 6-Aminopyridine-3-sulfonamide is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for bacterial replication, 6-Aminopyridine-3-sulfonamide effectively halts the proliferation of bacteria .

安全和危害

生化分析

Biochemical Properties

Aminopyridines, a class of compounds to which 6-Aminopyridine-3-sulfonamide belongs, have been extensively studied for their interesting biological activities

Cellular Effects

Compounds containing pyridine scaffolds, such as 6-Aminopyridine-3-sulfonamide, have shown significant medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer properties .

Molecular Mechanism

It is known that sulfonamides, a class of compounds to which 6-Aminopyridine-3-sulfonamide belongs, can act on diverse proteins, enzymes, and receptors, demonstrating promising anti-breast cancer potential .

Temporal Effects in Laboratory Settings

Aminopyridines have been extensively studied in the last few decades, indicating that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

Sulfonamides, a class of compounds to which 6-Aminopyridine-3-sulfonamide belongs, have been found to act on diverse proteins, enzymes, and receptors .

Transport and Distribution

It is known that sulfonamides, a class of compounds to which 6-Aminopyridine-3-sulfonamide belongs, can act on diverse proteins, enzymes, and receptors .

Subcellular Localization

Recent advances in proteomics and machine learning have made it possible to predict the subcellular locations of proteins .

属性

IUPAC Name |

6-aminopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPQZDZQAWMEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332673 | |

| Record name | 6-aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57187-73-2 | |

| Record name | 6-aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

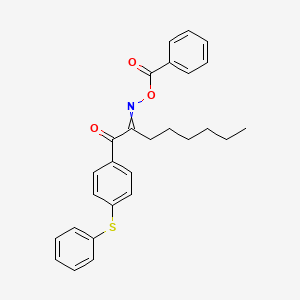

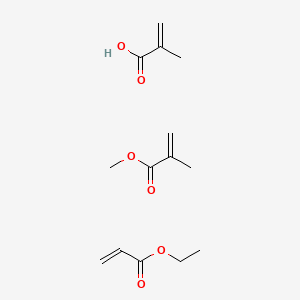

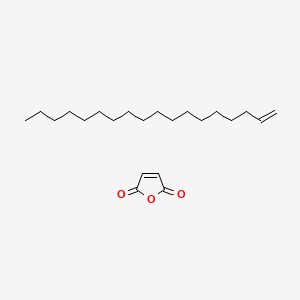

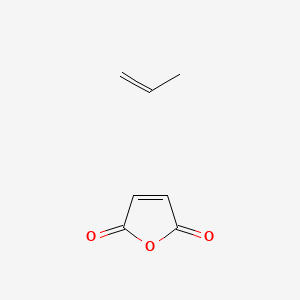

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)

![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)